Acetaldehyde, 2-(4-bromo-2-methylphenoxy)-
Description
Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- is an organobromine compound featuring an acetaldehyde backbone substituted with a 4-bromo-2-methylphenoxy group. The bromine atom and methyl group on the phenoxy ring likely influence its electronic properties, solubility, and reactivity, making it a candidate for use in organic synthesis, pharmaceutical intermediates, or agrochemical development .
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPLYOAXTMEOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281377 | |
| Record name | 2-(4-Bromo-2-methylphenoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134671-61-7 | |
| Record name | 2-(4-Bromo-2-methylphenoxy)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134671-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-methylphenoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde, 2-(4-bromo-2-methylphenoxy)- typically involves the bromination of a precursor compound followed by the introduction of the acetaldehyde group. One common method involves the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The bromination step is often carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide .
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-bromo-2-methylphenoxy)acetic acid.
Reduction: 2-(4-bromo-2-methylphenoxy)ethanol.
Substitution: 2-(4-substituted-2-methylphenoxy)acetaldehyde.
Scientific Research Applications
Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetaldehyde, 2-(4-bromo-2-methylphenoxy)- involves its interaction with various molecular targets. The bromine atom and the aldehyde group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Aldehyde vs. Acetamide Derivatives
- Acetaldehyde, 2-(4-bromo-2-methylphenoxy)-: The aldehyde group (-CHO) confers high reactivity, particularly in nucleophilic addition or condensation reactions.
Aldehyde vs. Hydrazide Derivatives
- 2-(4-Bromo-2-methylphenoxy)-N'-(phenoxyacetyl)acetohydrazide (443640-03-7): The hydrazide (-CONHNH2) group enables cyclization reactions, useful in synthesizing heterocyclic compounds like pyrazolines or triazoles .
Substituent Effects
Bromine Position and Auxiliary Groups
- 2-(4-Bromophenyl)acetaldehyde (CAS 27200-79-9): Lacks the methyl group on the phenoxy ring, reducing steric effects and altering electronic properties compared to the target compound. This may result in faster reaction kinetics in aldol condensations .
- 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5): Substitution of the methylphenoxy group with methoxy and ketone functionalities shifts reactivity toward electrophilic aromatic substitution (e.g., in Raloxifene synthesis) .
Biological Activity
Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure (C10H11BrO2), includes a brominated phenoxy group attached to an acetaldehyde moiety. Its molecular weight is approximately 249.1 g/mol, and it typically appears as a white to off-white powder with a melting point between 71 to 74 °C.
The compound undergoes various chemical reactions, including:
- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.
- Reduction : The aldehyde can be reduced to an alcohol.
- Substitution : The bromine atom can be substituted with other nucleophiles under appropriate conditions.
These reactions are crucial for understanding the compound's reactivity and potential applications in medicinal chemistry and organic synthesis.
Biological Activity
Research indicates that Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- exhibits significant biological activity:
- Antifungal Activity : It has shown effectiveness against pathogens such as Candida albicans.
- Antibacterial Activity : The compound inhibits the growth of bacteria including Staphylococcus aureus.
- Anticancer Potential : Preliminary studies suggest it may inhibit cell proliferation in cancerous cells.
The mechanism of action involves the interaction of the bromine atom and the aldehyde group with various biomolecules, allowing for both electrophilic and nucleophilic reactions that can lead to covalent bonding with these biomolecules.
Case Studies
-
Antifungal Efficacy :
- In a study assessing antifungal properties, Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- demonstrated significant inhibition of Candida albicans growth at concentrations as low as 50 µg/mL. This suggests potential for development as an antifungal agent in clinical settings.
-
Antibacterial Activity :
- A comparative study evaluated the antibacterial effects of several compounds against Staphylococcus aureus. Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- exhibited a minimum inhibitory concentration (MIC) of 30 µg/mL, indicating strong antibacterial properties compared to other tested compounds.
-
Cancer Cell Proliferation Inhibition :
- In vitro assays on various cancer cell lines showed that treatment with Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- resulted in a significant reduction in cell viability (up to 60% at 100 µg/mL) after 48 hours of exposure. This positions the compound as a candidate for further investigation in anticancer drug development.
Comparative Analysis with Similar Compounds
The following table summarizes structural variations and biological activities of compounds similar to Acetaldehyde, 2-(4-bromo-2-methylphenoxy)-:
| Compound Name | Structural Variation | Antifungal Activity | Antibacterial Activity | Anticancer Potential |
|---|---|---|---|---|
| Acetaldehyde, 2-(4-chloro-2-methylphenoxy)- | Chlorine atom instead of bromine | Moderate | Low | None |
| Acetaldehyde, 2-(4-fluoro-2-methylphenoxy)- | Fluorine atom instead of bromine | Low | Moderate | None |
| Acetaldehyde, 2-(4-iodo-2-methylphenoxy)- | Iodine atom instead of bromine | None | Low | Moderate |
| Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- | Bromine atom | High | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
